molecular formula C6H10Cl2N2O B3010598 N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride CAS No. 2126176-98-3

N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride

Cat. No.: B3010598
CAS No.: 2126176-98-3
M. Wt: 197.06
InChI Key: NVOPXOAZPMDASG-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules . It can also serve as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is unique due to its hydroxylamine functional group, which imparts distinct reactivity and chemical properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N-(Pyridin-2-ylmethyl)hydroxylamine dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a hydroxylamine group, contributes to its diverse pharmacological properties. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H9Cl2N2O\text{C}_7\text{H}_9\text{Cl}_2\text{N}_2\text{O}

This compound exists as a dihydrochloride salt, which enhances its solubility and stability in aqueous solutions, making it suitable for laboratory and pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties . It has shown efficacy against various pathogens, including those responsible for sepsis and other infections. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7<5Induction of apoptosis and cell cycle arrest
A549<3Inhibition of EGFR signaling pathways
HCT116<3Disruption of metabolic processes in cancer cells

The anticancer effects are believed to be mediated through the induction of apoptosis and disruption of key signaling pathways involved in cell proliferation.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound has been shown to possess antioxidant properties . It can scavenge free radicals and reduce oxidative stress in biological systems, which may contribute to its protective effects against various diseases.

The antioxidant activity is primarily attributed to the hydroxylamine functional group, which can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations as low as 32 µg/mL.
  • Cancer Cell Proliferation : In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of less than 5 µM. Flow cytometry analysis showed that this effect was associated with increased apoptosis rates .
  • Oxidative Stress Reduction : A recent study demonstrated that the compound could effectively reduce oxidative stress markers in vivo in mouse models subjected to induced oxidative damage. This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c9-8-5-6-3-1-2-4-7-6;;/h1-4,8-9H,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOPXOAZPMDASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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